molecular formula C20H22N2O2 B2902324 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide CAS No. 1706471-77-3

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide

Cat. No. B2902324
CAS RN: 1706471-77-3
M. Wt: 322.408
InChI Key: KBTXTEHISYXGDB-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide is a complex chemical compound with potential applications in various fields of research and industry. It is a cyclic molecule and belongs to the class of organic compounds known as indoles . Indole scaffold has been found in many of the important synthetic drug molecules .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as our compound of interest, have shown promise in antiviral applications. They have been found to inhibit the replication of various viruses, including influenza and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives that can be tailored for specific viral targets.

Anti-inflammatory Properties

The indole nucleus is a common feature in compounds with anti-inflammatory properties. By modulating inflammatory pathways, these compounds can potentially be used to treat conditions like arthritis and other chronic inflammatory diseases .

Anticancer Potential

Indole derivatives are being explored for their anticancer properties. They can interact with multiple cellular targets and disrupt cancer cell proliferation. Research is ongoing to determine the efficacy and safety of these compounds in cancer therapy .

Antioxidant Effects

The indole scaffold is associated with antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is beneficial in the development of treatments for diseases caused by free radicals, such as neurodegenerative disorders .

Antimicrobial and Antitubercular Use

Compounds with an indole base have been used to combat a variety of microbial infections. Their effectiveness against tuberculosis-causing bacteria makes them a valuable asset in the fight against this global health threat .

Antidiabetic Applications

Research has indicated that indole derivatives can play a role in managing diabetes. They may help regulate blood sugar levels by influencing insulin secretion or insulin sensitivity .

Antimalarial Activity

Indole compounds have shown potential in the treatment of malaria. They can interfere with the life cycle of the malaria parasite, offering a possible alternative to current antimalarial drugs .

Neuroprotective Properties

The neuroprotective capabilities of indole derivatives stem from their ability to modulate neurotransmitter systems and protect neural tissue from damage. This makes them candidates for treating neurodegenerative diseases .

properties

IUPAC Name

(E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-22-12-11-16-13-17(8-9-18(16)22)19(23)14-21-20(24)10-7-15-5-3-2-4-6-15/h2-10,13,19,23H,11-12,14H2,1H3,(H,21,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTXTEHISYXGDB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide

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